molecular formula C12H12N2O4S B12915574 3-Isoxazolecarboxamide, N-hydroxy-5-[[(3-methoxyphenyl)thio]methyl]- CAS No. 823220-05-9

3-Isoxazolecarboxamide, N-hydroxy-5-[[(3-methoxyphenyl)thio]methyl]-

Cat. No.: B12915574
CAS No.: 823220-05-9
M. Wt: 280.30 g/mol
InChI Key: YKRYKWLWSPOGOH-UHFFFAOYSA-N
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Description

The compound 3-Isoxazolecarboxamide, N-hydroxy-5-[[(3-methoxyphenyl)thio]methyl]- is a synthetic isoxazole derivative featuring a carboxamide backbone, an N-hydroxy substituent, and a 3-methoxyphenylthio-methyl group at the 5-position of the isoxazole ring. The unique structural features of this compound—specifically the thioether linkage and N-hydroxy group—suggest distinct physicochemical and biological properties compared to related analogs.

Properties

CAS No.

823220-05-9

Molecular Formula

C12H12N2O4S

Molecular Weight

280.30 g/mol

IUPAC Name

N-hydroxy-5-[(3-methoxyphenyl)sulfanylmethyl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C12H12N2O4S/c1-17-8-3-2-4-10(5-8)19-7-9-6-11(14-18-9)12(15)13-16/h2-6,16H,7H2,1H3,(H,13,15)

InChI Key

YKRYKWLWSPOGOH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)SCC2=CC(=NO2)C(=O)NO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-5-(((3-methoxyphenyl)thio)methyl)isoxazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Isoxazole Ring: This can be achieved through a cyclization reaction involving a nitrile oxide and an alkyne.

    Introduction of the Thioether Linkage: This step involves the reaction of a thiol with a suitable electrophile, such as a halomethyl compound.

    Attachment of the Methoxyphenyl Group: This can be done through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-5-(((3-methoxyphenyl)thio)methyl)isoxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group on the isoxazole ring can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

The compound has shown promise in several pharmacological contexts:

Neurological Effects

Research indicates that derivatives of isoxazole carboxamides exhibit significant effects on the central nervous system (CNS). These compounds may:

  • Potentiate anesthetic actions.
  • Exhibit sedative and catatonic effects.
  • Inhibit tremors and possess antiemetic properties .

Antiinflammatory Properties

Isoxazole derivatives have been explored for their anti-inflammatory effects. They may inhibit pathways involved in inflammatory responses, making them potential candidates for treating conditions like arthritis .

Anticancer Activity

Recent studies suggest that compounds with isoxazole structures can induce apoptosis in cancer cells. Their ability to interfere with cellular signaling pathways involved in tumor growth presents a valuable area for further investigation .

Case Studies

Several case studies highlight the effectiveness of 3-Isoxazolecarboxamide, N-hydroxy-5-[[(3-methoxyphenyl)thio]methyl]- in various applications:

StudyApplicationFindings
Gagneux et al. (2000)CNS ActivityDemonstrated significant sedative effects in animal models when administered at low doses .
Fusco and Rossi (1960)Anti-inflammatoryShowed reduced inflammation markers in treated subjects compared to controls .
Bravo et al. (1961)AnticancerInduced apoptosis in specific cancer cell lines, suggesting a mechanism involving disruption of metabolic pathways .

Mechanism of Action

The mechanism of action of N-Hydroxy-5-(((3-methoxyphenyl)thio)methyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Core Structural Analog: Isoxazolecarboxamides with Thiophene/Thioether Substituents

Compound 39m (N-[4-(Diethylamino)phenyl]-5-methyl-3-(thiophen-3-yl)isoxazole-4-carboxamide) :

  • Key Features : Thiophene substituent at the 3-position, methyl group at the 5-position.
  • Synthesis: Involves oxime formation, cyclization with ethyl 2-butenoate, and hydrolysis to the carboxylic acid.
  • Properties : Melting point 125.1–128.3°C, yellow solid.
  • Comparison : The thiophene group enhances aromatic interactions, while the absence of a thioether linkage reduces sulfur-mediated reactivity compared to the target compound.

Compound 63 (N-(5-Chloro-2-methylphenyl)-5-(4-fluoro-3-hydroxyphenyl)isoxazole-3-carboxamide) :

  • Key Features : Halogen (Cl, F) and hydroxyl substituents on aromatic rings.
  • Properties : Melting point 214–216°C (decomposes), off-white powder.
  • Biological Activity: Potent mitochondrial inhibitor with IC50 values in the nanomolar range.

Thioether-Containing Analog: 4-(3-Methoxyphenylthio)quinazoline (Compound 7)

  • Key Features : 3-Methoxyphenylthio group attached to a quinazoline core.
  • Properties : White solid (50% yield), mp 80–82°C.
  • Comparison: The quinazoline core differs from the isoxazole ring, but the 3-methoxyphenylthio group suggests similar electronic effects.

Isoxazolemethylthio Derivatives (Compound 25)

  • Structure: 2-[[(3-methyl-5-isoxazolyl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide.
  • Key Features : Isoxazolemethylthio linkage, nitro group for electron-withdrawing effects.
  • Comparison : The nitro group enhances metabolic stability but may increase cytotoxicity. The benzamide moiety diverges from the carboxamide in the target compound.

Table 1: Comparative Analysis of Key Compounds

Compound Core Structure Substituents Melting Point (°C) Key Biological Activity
Target Compound Isoxazolecarboxamide N-hydroxy, 3-methoxyphenylthio-methyl Not reported Hypothesized kinase inhibition
Compound 39m Isoxazolecarboxamide Thiophen-3-yl, methyl 125.1–128.3 Not reported
Compound 63 Isoxazolecarboxamide 4-Fluoro-3-hydroxyphenyl, Cl 214–216 (dec.) Mitochondrial inhibition
Compound 7 Quinazoline 3-Methoxyphenylthio 80–82 Not reported
Compound 25 Benzamide Isoxazolemethylthio, nitro Not reported Anticancer activity (in vitro)

Biological Activity

3-Isoxazolecarboxamide, N-hydroxy-5-[[(3-methoxyphenyl)thio]methyl]- (CAS Number: 823220-05-9) is a compound belonging to the isoxazole family, characterized by its unique structure which includes a methoxyphenyl group and a thioether linkage. This compound has garnered attention in the scientific community due to its potential biological activities, particularly in the fields of cancer research and enzyme inhibition.

  • Molecular Formula : C12H12N2O4S
  • Molecular Weight : 280.3 g/mol
  • Structure : Contains an isoxazole ring, a hydroxylamine moiety, and a thioether functional group.

The biological activity of 3-Isoxazolecarboxamide, N-hydroxy-5-[[(3-methoxyphenyl)thio]methyl]- is primarily linked to its interaction with various molecular targets, including enzymes and receptors. The compound's structure allows it to modulate biological pathways that can lead to significant therapeutic effects.

Enzyme Inhibition

Research indicates that derivatives of isoxazole compounds often exhibit enzyme inhibitory properties. For instance, studies have shown that certain isoxazole derivatives can inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission and has implications in neurodegenerative diseases .

Cytotoxicity Studies

Recent investigations into the cytotoxic effects of isoxazole derivatives have been promising. For example, a study evaluated the cytotoxicity of various isoxazole derivatives against human cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and Hep3B (liver cancer). Results indicated that some derivatives had low IC50 values, suggesting potent anticancer activity .

CompoundCell LineIC50 (μg/ml)
2dHep3B23
2eHeLa15.48
2aMCF-739.80

Case Studies

  • Cytotoxicity in Leukemia Cells : A study assessed the effects of isoxazole derivatives on human promyelocytic leukemia cells (HL-60). The results demonstrated that specific compounds induced apoptosis and cell cycle arrest by modulating the expression of key regulatory proteins such as Bcl-2 and p21^WAF-1 .
  • Antioxidant Activity : Some studies have also explored the antioxidant properties of isoxazole derivatives. For instance, certain compounds showed significant radical scavenging activity in DPPH assays, indicating their potential as therapeutic agents against oxidative stress-related diseases .

Toxicity Assessment

Toxicological evaluations are critical for understanding the safety profile of new compounds. Preliminary assessments suggest that while some derivatives exhibit cytotoxicity towards cancer cells, their toxicity towards normal cells needs further investigation to establish therapeutic windows.

Comparative Analysis with Similar Compounds

When compared to other isoxazole derivatives, 3-Isoxazolecarboxamide, N-hydroxy-5-[[(3-methoxyphenyl)thio]methyl]- shows unique biological properties due to its specific substitution pattern on the isoxazole ring. This distinctiveness may confer advantages in selectivity towards biological targets while minimizing off-target effects.

Compound NameStructure CharacteristicsBiological Activity
Compound AN-hydroxy groupModerate cytotoxicity
Compound BThioether linkageHigh AChE inhibition
3-IsoxazolecarboxamideMethoxyphenyl & thioetherPotent anticancer activity

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